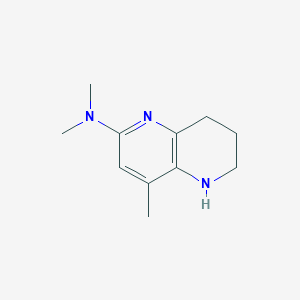
(6-Fluor-2-(Trifluormethyl)pyridin-3-yl)methanol
Übersicht
Beschreibung
“(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol” is a heterocyclic building block with the empirical formula C7H6F3NO . It is used as a reactant in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol” is represented by the SMILES stringOCc1ccc (nc1)C (F) (F)F . It has a molecular weight of 177.12 . Chemical Reactions Analysis
Trifluoromethylpyridines, including “(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol”, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
“(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol” has a predicted boiling point of 191.1±35.0 °C and a predicted density of 1.362±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Fluorierte Pyridinderivate, wie das von Ihnen erwähnte, werden in der pharmazeutischen Forschung häufig eingesetzt, da sie ein großes Potenzial für die Medikamentenentwicklung haben. Sie können als Bausteine für Verbindungen dienen, die verschiedene Krankheiten, einschließlich neurodegenerativer Erkrankungen wie Alzheimer, behandeln, wobei die PET-Bildgebung verwendet wird, um Neurofibrillenknäuel (NFTs) zu erkennen .
Agrikulturchemische Synthese
Diese Verbindungen sind auch in der agrochemischen Industrie wertvoll. Sie können beispielsweise Zwischenprodukte bei der Synthese von Pestiziden wie Chlorfenapyr sein, das eine herbizide Wirkung zeigt und Cyanobakterien im Wasser bekämpft .
Katalyse
In der Katalyse können fluorierte Pyridine als Liganden dienen, um Reaktionen zu erleichtern. Sie wurden bei der regioselektiven Herstellung von Tetramethylbiphenylen durch oxidative Kupplungsreaktionen verwendet, die durch Palladium katalysiert werden .
Pflanzenschutz
Die Derivate von Trifluormethylpyridin (TFMP), einer verwandten Verbindung, werden umfassend zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt. Dies deutet darauf hin, dass Ihre Verbindung möglicherweise für ähnliche Anwendungen untersucht werden könnte .
Biomedizinische Forschung
In der biomedizinischen Forschung sind fluorierte Pyridine Teil der Struktur einiger von der FDA zugelassener Medikamente, was darauf hindeutet, dass Ihre Verbindung möglicherweise Anwendungen bei der Entwicklung neuer Therapeutika findet .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQPVJADWIMNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



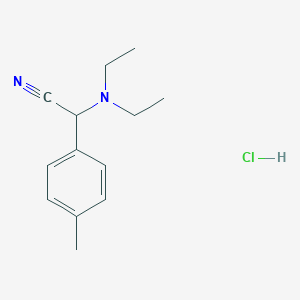
![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)
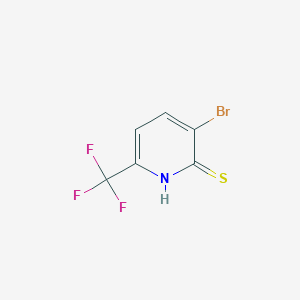
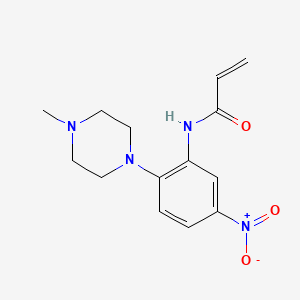
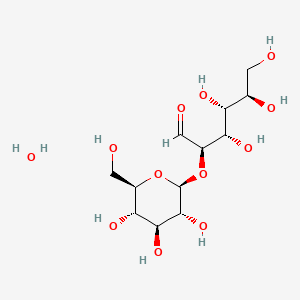
![3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1406577.png)

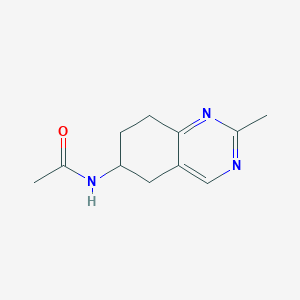
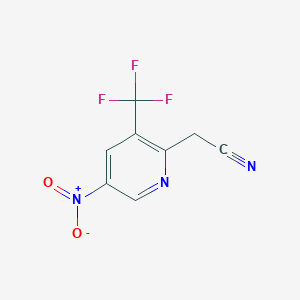
![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1406583.png)

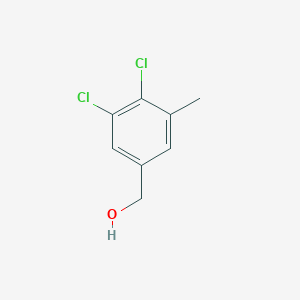
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester](/img/structure/B1406586.png)
